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  • Product: Methyl 2-amino-3-bromo-5-methylbenzoate
  • CAS: 206551-32-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Strategic Synthesis of Methyl 2-amino-3-bromo-5-methylbenzoate

Executive Summary Methyl 2-amino-3-bromo-5-methylbenzoate is a critical pharmacophore and agrochemical intermediate, serving as a precursor for fused heterocyclic scaffolds such as quinazolinones and ryanodine receptor m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-amino-3-bromo-5-methylbenzoate is a critical pharmacophore and agrochemical intermediate, serving as a precursor for fused heterocyclic scaffolds such as quinazolinones and ryanodine receptor modulators.

This guide addresses the specific synthetic challenge of accessing the 3-bromo-5-methyl substitution pattern. Unlike the more common 5-bromo-3-methyl isomer (derived from para-bromination of 3-methylanthranilic acid), the target molecule requires ortho-bromination relative to the amino group. This necessitates a synthesis strategy that exploits the steric and electronic blocking effects of the C5-methyl group to force halogenation at the C3 position.

This whitepaper outlines a validated, high-yield synthesis pathway utilizing N-Bromosuccinimide (NBS) for controlled electrophilic aromatic substitution (EAS), ensuring high regiochemical fidelity.

Retrosynthetic Analysis & Regiochemistry

To synthesize Methyl 2-amino-3-bromo-5-methylbenzoate efficiently, one must understand the directing effects of the trisubstituted benzene ring.

Structural Logic
  • Target: Methyl 2-amino-3-bromo-5-methylbenzoate.

  • Starting Material: Methyl 2-amino-5-methylbenzoate (CAS: 18595-18-1).

  • Directing Groups:

    • -NH₂ (C2): Strong activator, ortho/para director.

    • -COOCH₃ (C1): Moderate deactivator, meta director.

    • -CH₃ (C5): Weak activator, ortho/para director.

Regioselective Control

In the starting material (Methyl 2-amino-5-methylbenzoate), the C5 position is already occupied by a methyl group. This blocks the primary para attack site relative to the amino group. Consequently, the electronic activation of the amino group is funneled almost exclusively to the C3 position (ortho to -NH₂).

  • C3: Highly activated (Ortho to -NH₂, Meta to -COOCH₃).

  • C4: Less favorable (Meta to -NH₂, Ortho to -CH₃).

  • C6: Less favorable (Meta to -NH₂, Ortho to -COOCH₃).

G SM Methyl 2-amino-5-methylbenzoate (Precursor) Directing Directing Effects: -NH2 (C2) -> Activates C3, C5 -CH3 (C5) -> Blocks Para SM->Directing Analysis Target Methyl 2-amino-3-bromo-5-methylbenzoate (Target) Directing->Target Regioselective Bromination (NBS)

Figure 1: Retrosynthetic logic demonstrating how C5-blocking forces C3-bromination.

Primary Synthesis Protocol: Controlled Bromination

Method: Electrophilic Aromatic Substitution using N-Bromosuccinimide (NBS). Why NBS? Unlike elemental bromine (Br₂), NBS provides a controlled source of bromonium ions (Br⁺), reducing the risk of over-bromination or benzylic bromination of the C5-methyl group.

Reagents & Materials
ReagentEquivalentsRole
Methyl 2-amino-5-methylbenzoate1.0 eqSubstrate
N-Bromosuccinimide (NBS)1.05 eqBrominating Agent
Acetonitrile (ACN) or DMFSolvent (10V)Polar aprotic medium
Ammonium Acetate (Optional)0.1 eqCatalyst (Proton source)
Step-by-Step Methodology

Step 1: Solubilization

  • Charge a reaction vessel with Methyl 2-amino-5-methylbenzoate (1.0 eq).

  • Add Acetonitrile (ACN) (10 volumes relative to mass).

  • Note: DMF can be used for higher solubility, but ACN simplifies workup.

  • Cool the solution to 0–5°C using an ice bath. Cooling is critical to suppress benzylic radical bromination.

Step 2: Bromination

  • Dissolve NBS (1.05 eq) in a minimal amount of ACN.

  • Add the NBS solution dropwise to the aniline solution over 30–60 minutes.

  • Maintain internal temperature < 10°C.

  • Observation: The solution typically darkens slightly (orange/brown) as the reaction proceeds.

Step 3: Reaction Monitoring

  • Monitor via TLC (Hexane:EtOAc 8:2) or HPLC.

  • The starting material (lower Rf) should disappear, converting to the slightly less polar monobromo product.

  • Stir at 0°C for 2 hours, then allow to warm to Room Temperature (20–25°C) for 1 hour.

Step 4: Quench & Workup

  • Quench the reaction by adding 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) . This neutralizes any active bromine species.

  • Concentrate the organic solvent (ACN) under reduced pressure.

  • Dilute the residue with Ethyl Acetate and wash with water (2x) and brine (1x).

  • Dry organic layer over anhydrous Na₂SO₄ .

Step 5: Purification

  • Evaporate the solvent to yield a crude solid.

  • Recrystallization: Dissolve crude in hot Ethanol or Methanol. Cool slowly to 4°C.

  • Filter the precipitate to obtain off-white to pale yellow crystals.

Workflow Start Start: Methyl 2-amino-5-methylbenzoate + ACN (0°C) AddNBS Add NBS (1.05 eq) Dropwise over 30 min Start->AddNBS Monitor Monitor (TLC/HPLC) Target: >98% Conversion AddNBS->Monitor Quench Quench: 10% Na2S2O3 Neutralize active Br Monitor->Quench Complete Workup Extraction (EtOAc/Water) Dry (Na2SO4) Quench->Workup Cryst Recrystallization (EtOH/MeOH) Workup->Cryst

Figure 2: Operational workflow for the NBS bromination protocol.

Alternative Pathway: Esterification of the Acid[2]

If the ester starting material is unavailable, the synthesis can proceed from the acid.

  • Start: 2-amino-5-methylbenzoic acid.

  • Bromination: Treat with Br₂/Acetic Acid to yield 2-amino-3-bromo-5-methylbenzoic acid .

    • Note: The acid group is also a meta-director, reinforcing the C3 regioselectivity.

  • Esterification:

    • Reflux the bromo-acid in Methanol with catalytic Sulfuric Acid (Fischer Esterification).

    • Or: React with Methyl Iodide (MeI) and K₂CO₃ in DMF (0°C to RT).

    • Yield: Typically >90%.[1]

Analytical Validation (Self-Validating System)

To ensure the protocol produced the correct 3-bromo isomer and not the 4-bromo or 6-bromo isomers, verify using 1H NMR.

Expected 1H NMR Data (CDCl₃, 400 MHz):

  • δ 2.25 ppm (s, 3H): Methyl group at C5.

  • δ 3.85 ppm (s, 3H): Methyl ester (-COOCH₃).

  • δ 6.00-6.50 ppm (br s, 2H): Amino group (-NH₂).

  • Aromatic Region (Diagnostic):

    • The molecule has two aromatic protons: H4 and H6.

    • They are meta to each other.

    • H6: ~δ 7.6 ppm (d, J = 2.0 Hz). Deshielded by the ester group.

    • H4: ~δ 7.4 ppm (d, J = 2.0 Hz).

    • Key Indicator: If you see a large coupling constant (J > 8 Hz), you have formed the wrong isomer (ortho-coupling), indicating failure of regiocontrol. Meta-coupling (~2 Hz) confirms the 3-bromo-5-methyl pattern.

Safety & Troubleshooting

  • Exotherm Control: The bromination is exothermic. Failure to cool (<10°C) may lead to benzylic bromination on the C5-methyl group (forming a benzyl bromide lachrymator).

  • Light Sensitivity: Perform the reaction in low light or amber glassware to prevent radical initiation on the methyl group.

  • Cyanide Warning: If this intermediate is used for subsequent cyanation (Sandmeyer), ensure standard cyanide safety protocols (pH > 10 for waste streams) are in place.

References

  • Regioselectivity in Anthranilate Derivatives: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General grounding on EAS directing effects).
  • Bromination Protocols

    • Gopinath, R., et al. "Regioselective bromination of activated aromatic compounds using N-bromosuccinimide." Journal of Organic Chemistry.

  • Related Patent Literature (Analogous Scaffolds)

    • "Process for the preparation of 2-amino-5-cyano-N,3-dimethylbenzamide." Patent CN103702978B. (Describes the chemistry of methyl-anthranilate derivatives).

  • Compound Data

    • PubChem CID 2774400 (2-Amino-3-bromo-5-methylbenzoic acid).[2]

Sources

Exploratory

Methyl 2-amino-3-bromo-5-methylbenzoate molecular weight and formula

An In-Depth Technical Guide to Methyl 2-amino-3-bromo-5-methylbenzoate Authored by: A Senior Application Scientist Introduction Methyl 2-amino-3-bromo-5-methylbenzoate is a substituted aromatic compound with significant...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 2-amino-3-bromo-5-methylbenzoate

Authored by: A Senior Application Scientist

Introduction

Methyl 2-amino-3-bromo-5-methylbenzoate is a substituted aromatic compound with significant potential as a versatile building block in organic synthesis, particularly within the realms of pharmaceutical and materials science research. Its unique arrangement of functional groups—an amine, a bromine atom, a methyl group, and a methyl ester on a benzene ring—offers multiple reactive sites for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, potential applications, and essential safety information, tailored for researchers and professionals in drug development and chemical synthesis.

The precise positioning of the substituents on the benzoate backbone is crucial for its reactivity and subsequent use in targeted molecular design. The chemical formula for Methyl 2-amino-3-bromo-5-methylbenzoate is C₉H₁₀BrNO₂, and its molecular weight is approximately 244.09 g/mol .[1][2][3] The structural arrangement of these functional groups allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of novel compounds.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 2-amino-3-bromo-5-methylbenzoate is presented in the table below. These properties are critical for its handling, storage, and application in various experimental settings.

PropertyValueSource
Molecular Formula C₉H₁₀BrNO₂[1][2][3][4]
Molecular Weight 244.09 g/mol [1][3]
Appearance Expected to be a solid[3]
Boiling Point ~307.3°C at 760 mmHg (Predicted for isomer)[1]
Storage 2-8°C, protected from light, stored under inert gas[1]

Synthesis of Methyl 2-amino-3-bromo-5-methylbenzoate

The synthesis of substituted aminobenzoates often involves a multi-step process, starting from a more readily available precursor. A plausible and common synthetic route to Methyl 2-amino-3-bromo-5-methylbenzoate would start with the bromination of a suitable aminobenzoate precursor. The following is a representative experimental protocol for the synthesis of a structurally related compound, which can be adapted for the target molecule.

Experimental Protocol: Synthesis via Bromination

This protocol is based on the bromination of a methyl aminomethylbenzoate derivative.

Step 1: Bromination of the Aromatic Ring

  • To a solution of Methyl 2-amino-5-methylbenzoate in a suitable solvent such as glacial acetic acid or a chlorinated solvent, slowly add a brominating agent like N-Bromosuccinimide (NBS) or a solution of bromine in acetic acid at a controlled temperature, typically between 0 and 25 °C.

  • The reaction mixture is stirred for a specified period, and the progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction is quenched by the addition of a reducing agent, such as a solution of sodium thiosulfate, to consume any excess bromine.

  • The product is then extracted into an organic solvent, and the organic layer is washed with a saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification of the crude product is typically achieved by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Synthesis Workflow Diagram

SynthesisWorkflow Start Methyl 2-amino-5-methylbenzoate Reaction Bromination Reaction (Controlled Temperature) Start->Reaction Reagents Brominating Agent (e.g., NBS) Solvent (e.g., Acetic Acid) Reagents->Reaction Workup Quenching, Extraction, and Washing Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Methyl 2-amino-3-bromo-5-methylbenzoate Purification->Product

Caption: A generalized workflow for the synthesis of Methyl 2-amino-3-bromo-5-methylbenzoate.

Applications in Research and Drug Development

Substituted benzoates are pivotal intermediates in the pharmaceutical industry. The presence of amino, bromo, and methyl functional groups on the aromatic ring of Methyl 2-amino-3-bromo-5-methylbenzoate provides a versatile scaffold for the synthesis of a wide range of biologically active molecules.

  • Pharmaceutical Intermediates : This compound serves as a key intermediate in the synthesis of pharmaceuticals.[1] The amino and bromo groups are particularly useful for further chemical modifications, such as cross-coupling reactions or substitutions, to build more complex molecular frameworks.[1]

  • Building Block in Organic Synthesis : It is a valuable building block for creating heterocyclic compounds and other bioactive molecules in medicinal chemistry research.[1] The strategic placement of the functional groups allows for regioselective reactions, which is crucial in the total synthesis of natural products and their analogs.

  • Agrochemicals and Dyes : Brominated aromatic compounds are also utilized in the production of agrochemicals and dyes, suggesting a broader industrial application for this molecule.[1]

Spectroscopic Characterization

  • ¹H NMR : The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the amino protons, the methyl ester protons, and the ring-substituted methyl protons. The coupling patterns of the aromatic protons would be indicative of their substitution pattern. A patent for a related isomer, methyl 2-amino-5-bromo-3-methylbenzoate, provides an example of the expected chemical shifts: δ=7.70(d,1H), 7.36(pt,1H), 6.63(br s,2H), 3.80(s,3H), 2.12(s,3H) in d6-DMSO.[5]

  • ¹³C NMR : The carbon NMR would display signals for each unique carbon atom in the molecule, including the aromatic carbons, the carbonyl carbon of the ester, and the methyl carbons.

  • FT-IR : The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching of the amino group, the C=O stretching of the ester, and the C-Br stretching, as well as aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry : The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 2-amino-3-bromo-5-methylbenzoate and its structural isomers.

  • Hazard Identification : Related compounds are classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[2][4] They may also cause respiratory irritation.[2][4]

  • Precautionary Measures : It is recommended to handle this compound in a well-ventilated area or a fume hood.[6] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[6] Avoid inhalation of dust and contact with skin and eyes.[6]

  • Storage : The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials.[6]

Conclusion

Methyl 2-amino-3-bromo-5-methylbenzoate is a chemical compound with significant utility in synthetic organic chemistry. Its multifunctional nature makes it an attractive starting material and intermediate for the synthesis of a diverse array of more complex molecules, particularly in the field of medicinal chemistry. A thorough understanding of its synthesis, properties, and safe handling is essential for its effective application in research and development.

References

  • MySkinRecipes. Methyl 2-amino-5-bromo-3-methylbenzoate. [Link]

  • PubChem. Methyl 2-amino-5-bromo-3-methylbenzoate | C9H10BrNO2 | CID 2763413. [Link]

  • PubChem. Methyl 3-Amino-5-bromo-2-methylbenzoate | C9H10BrNO2 | CID 24729181. [Link]

  • Google Patents. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Methyl 2-amino-3-bromo-5-methylbenzoate in Agrochemical Synthesis

Introduction: A Versatile Building Block for Modern Agrochemicals Methyl 2-amino-3-bromo-5-methylbenzoate is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of advanced a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Modern Agrochemicals

Methyl 2-amino-3-bromo-5-methylbenzoate is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of advanced agrochemicals. Its unique substitution pattern, featuring an amine, a bromine atom, and a methyl ester, provides multiple reactive sites for constructing complex molecular architectures. This guide provides an in-depth look at the properties, applications, and detailed synthetic protocols for this valuable building block, with a focus on its role in the creation of diamide insecticides.

The anthranilic diamide class of insecticides has become a cornerstone of modern pest management due to their novel mode of action, which involves the potent and selective activation of insect ryanodine receptors.[1] This activation leads to the uncontrolled release of internal calcium stores, causing muscle contraction, paralysis, and ultimately, the death of target pests.[1] Compounds like chlorantraniliprole and its analogues have demonstrated exceptional efficacy against a broad spectrum of lepidopteran pests.[2][3] The synthesis of these powerful insecticides often relies on the strategic use of substituted anthranilic acid derivatives, making Methyl 2-amino-3-bromo-5-methylbenzoate and related structures indispensable precursors in this field.[4][5]

Physicochemical Properties & Safety

A thorough understanding of the chemical's properties and safety requirements is paramount before its use in any synthetic protocol.

Table 1: Physicochemical Data for Methyl 2-amino-5-bromo-3-methylbenzoate

PropertyValueSource
IUPAC Name methyl 2-amino-5-bromo-3-methylbenzoate[6]
CAS Number 206548-14-3[6]
Molecular Formula C₉H₁₀BrNO₂[6]
Molecular Weight 244.08 g/mol [6]
Appearance Solid[7]
Melting Point 204-208 °C[7]

Note: The properties listed are for the isomeric compound Methyl 2-amino-5-bromo-3-methylbenzoate, which is structurally very similar and serves as a good proxy for the title compound.

Safety & Handling

Substituted anilines and halogenated aromatic compounds require careful handling to minimize exposure and ensure a safe laboratory environment.[8][9][10]

  • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), May cause an allergic skin reaction (H317), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[6][7]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11][12] Work should be conducted in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Core Application: Synthesis of Diamide Insecticide Analogues

The primary application of Methyl 2-amino-3-bromo-5-methylbenzoate is as a key building block for diamide insecticides. The general synthetic strategy involves the formation of an amide bond between the aniline nitrogen and a heterocyclic carboxylic acid, a crucial step in assembling the final active ingredient.

G cluster_0 Starting Materials cluster_1 Key Transformation cluster_2 Final Product A Methyl 2-amino-3-bromo-5-methylbenzoate C Amide Bond Formation A->C Amine Source B Heterocyclic Carboxylic Acid (e.g., Pyrazole-based) B->C Acid Source D Diamide Insecticide Analogue C->D Yields

Caption: General workflow for diamide insecticide synthesis.

Key Synthetic Transformations & Protocols

The functional groups of Methyl 2-amino-3-bromo-5-methylbenzoate allow for several key synthetic transformations. The following protocols provide detailed, step-by-step methodologies for these reactions.

Amide Bond Formation: The Core Reaction

The formation of the amide linkage is the central reaction in the synthesis of diamide insecticides. This is typically achieved by activating the carboxylic acid partner and then reacting it with the aniline.

Protocol: Amide Coupling via Acyl Chloride Activation

This protocol describes a common method for amide bond formation using an activating agent to generate a reactive intermediate in situ.

  • Rationale: Aniline derivatives can be poor nucleophiles, especially when substituted with electron-withdrawing groups. The use of a coupling agent like methanesulfonyl chloride with a carboxylic acid in the presence of a base generates a highly reactive mixed anhydride intermediate, which is readily attacked by the aniline to form the amide bond.[4]

Materials:

  • Methyl 2-amino-3-bromo-5-methylbenzoate (1.0 eq)

  • Substituted pyrazole-5-carboxylic acid (1.05 eq)

  • Methanesulfonyl chloride (1.2 eq)

  • Pyridine or Triethylamine (3.0 eq)

  • Anhydrous acetonitrile or Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add the substituted pyrazole-5-carboxylic acid (1.05 eq) and anhydrous acetonitrile.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add pyridine (3.0 eq) to the stirred suspension.

  • Add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C. Stir for 30 minutes at this temperature.

  • Add Methyl 2-amino-3-bromo-5-methylbenzoate (1.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate or DCM (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired diamide.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. This allows for the synthesis of a wide array of analogues for structure-activity relationship (SAR) studies.

This reaction is a powerful method for forming carbon-carbon bonds, enabling the arylation of the benzoate core.[13][14][15]

G Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination (Ar-Ar') G Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-NR'R''(Ln) Ar-Pd(II)-NR'R''(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-NR'R''(Ln) Amine Coordination & Deprotonation (HNR'R'', Base) Ar-Pd(II)-NR'R''(Ln)->Pd(0)Ln Reductive Elimination (Ar-NR'R'')

Sources

Application

Application Note &amp; Protocols: Palladium-Catalyzed Buchwald-Hartwig Amination of Bromo-anthranilates

Abstract N-arylated anthranilates are pivotal structural motifs in a multitude of pharmacologically active compounds and advanced organic materials. The Buchwald-Hartwig amination has emerged as a powerful and versatile...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-arylated anthranilates are pivotal structural motifs in a multitude of pharmacologically active compounds and advanced organic materials. The Buchwald-Hartwig amination has emerged as a powerful and versatile synthetic tool for constructing the key C-N bond in these molecules, offering significant advantages over classical methods like the Ullmann condensation or nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Buchwald-Hartwig amination to bromo-anthranilate substrates. It delves into the mechanistic underpinnings of the reaction, discusses the critical parameters and rationale behind experimental design, and offers detailed, field-proven protocols to facilitate successful implementation and troubleshooting.

Mechanistic Overview of the Buchwald-Hartwig Amination

A thorough understanding of the catalytic cycle is paramount for rational protocol design and optimization. The reaction proceeds through a sequence of well-defined steps involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[1][4][5][6]

The generally accepted mechanism involves three primary stages:

  • Oxidative Addition: The active Pd(0) catalyst, coordinated to phosphine ligands, reacts with the aryl bromide (bromo-anthranilate), inserting into the carbon-bromine bond. This forms a Pd(II) intermediate. The reactivity order for the aryl halide is typically I > Br > Cl.[7]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic palladium-amido complex.

  • Reductive Elimination: This is the final, product-forming step. The N-arylated anthranilate is formed, and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.[1][6]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(Br) Oxidative Addition Complex Pd0->OA_Complex Ar-Br (Bromo-anthranilate) Amine_Complex [L-Pd(II)(Ar)(R₂NH)]⁺Br⁻ Amine Coordination OA_Complex->Amine_Complex + R₂NH Amido_Complex L-Pd(II)(Ar)(NR₂) Amido Complex Amine_Complex->Amido_Complex + Base - H-Base⁺Br⁻ Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ (N-arylated anthranilate) Amido_Complex->Product Product Formation Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification Start Oven-dried Vial + Stir Bar Add_Solids Add: 1. Bromo-anthranilate 2. Base 3. Pd Precatalyst 4. Ligand Start->Add_Solids Seal Seal Vial with Septum Cap Add_Solids->Seal Purge Evacuate & Refill with Inert Gas (3x) Seal->Purge Add_Liquids Add Degassed Solvent & Amine via Syringe Purge->Add_Liquids Heat Heat to Target Temp (e.g., 100 °C) with Stirring Add_Liquids->Heat Monitor Monitor Reaction (TLC, LC-MS) Heat->Monitor Cool Cool to Room Temp Monitor->Cool Quench Dilute with EtOAc, Quench with H₂O or NH₄Cl(aq) Cool->Quench Extract Separate Layers, Extract Aqueous Phase Quench->Extract Dry Dry Combined Organics (Na₂SO₄ or MgSO₄) Extract->Dry Concentrate Filter & Concentrate in vacuo Dry->Concentrate Purify Purify via Column Chromatography Concentrate->Purify

Figure 2: General experimental workflow for Buchwald-Hartwig amination.

Protocol 1: General Procedure for Small-Scale Screening (0.1 mmol scale)

This protocol provides a reliable starting point for optimizing the reaction for a specific bromo-anthranilate and amine pair.

Reagents & Materials:

  • Bromo-anthranilate (1.0 equiv, 0.1 mmol)

  • Amine (1.2 equiv, 0.12 mmol)

  • Base (e.g., K₃PO₄, 2.0 equiv, 0.2 mmol)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv, 0.001 mmol, 0.9 mg)

  • Ligand (e.g., XPhos, 0.024 equiv, 0.0024 mmol, 1.1 mg)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, 1.0 mL)

  • 2-dram vial with a Teflon-lined screw cap

  • Magnetic stir bar

Procedure:

  • To an oven-dried 2-dram vial containing a magnetic stir bar, add the bromo-anthranilate, base, Pd₂(dba)₃, and XPhos.

  • Seal the vial with the screw cap.

  • Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times.

  • Using a syringe, add the anhydrous, degassed solvent, followed by the amine coupling partner.

  • Place the vial in a pre-heated aluminum block on a stirrer hotplate set to 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS by taking a small aliquot, diluting it with ethyl acetate, and filtering through a small plug of silica.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (5 mL) and water (5 mL).

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 5 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired N-arylated anthranilate.

Protocol 2: Troubleshooting Guide

Even with robust protocols, challenges can arise. This guide provides systematic solutions to common problems.

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently strong base or low temperature.3. Poorly soluble reagents.1. Ensure rigorous inert atmosphere and use freshly opened/purified reagents and degassed solvents.2. Switch to a stronger base (e.g., NaOt-Bu) or increase the temperature to 110-120 °C.3. Use a different solvent (e.g., switch from toluene to dioxane) or increase the solvent volume.
Formation of Hydrodehalogenated Byproduct 1. Competitive β-hydride elimination.2. Presence of water with certain catalyst systems.1. This is a known side reaction. [1]Changing the ligand (e.g., to a more sterically demanding one like BrettPhos) can often suppress this pathway.2. Ensure all reagents and solvents are scrupulously dry.
Ester Hydrolysis Use of a strong base (e.g., NaOt-Bu) at elevated temperatures.Switch to a milder base such as K₃PO₄ or Cs₂CO₃. If a strong base is required for reactivity, lower the reaction temperature and monitor carefully.
Formation of Diarylamine (from primary amine) The product (a secondary amine) is reacting with another molecule of the bromo-anthranilate.Use a slight excess of the primary amine (1.1-1.2 equiv). Using a bulkier ligand can sometimes disfavor the second amination due to sterics.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Buchwald-Hartwig Amination. In: Chemistry LibreTexts. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. In: ACS Catalysis. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. In: NROChemistry. [Link]

  • Palladium‐Catalyzed Amination of Aryl Halides. In: ResearchGate. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. In: University of Groningen Research Portal. [Link]

  • An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides. In: MIT Open Access Articles. [Link]

  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. In: PMC. [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. In: JACS Au. [Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. In: Thieme E-Books & E-Journals. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. In: eScholarship. [Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. In: Organic Chemistry Portal. [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. In: PMC. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. In: Organic Chemistry Portal. [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. In: Journal of the American Chemical Society. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. In: ChemRxiv. [Link]

  • Buchwald-Hartwig Amination. In: ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? In: Reddit. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. In: ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. In: ResearchGate. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. In: PubMed. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. In: University of California, Irvine. [Link]

Sources

Method

preparation of anthranilic diamides using Methyl 2-amino-3-bromo-5-methylbenzoate

Executive Summary This technical guide details the synthetic processing of Methyl 2-amino-3-bromo-5-methylbenzoate into high-value anthranilic diamide insecticides.[1] These molecules, structurally related to Chlorantran...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic processing of Methyl 2-amino-3-bromo-5-methylbenzoate into high-value anthranilic diamide insecticides.[1] These molecules, structurally related to Chlorantraniliprole (Rynaxypyr®) and Cyantraniliprole, function as potent ryanodine receptor activators, causing uncontrolled calcium release in insect muscle fibers.[2]

The presence of the ortho-bromine (C3 position) and meta-methyl (C5 position) in the starting material presents specific steric and electronic challenges.[1] While direct aminolysis of the ester is possible, this guide prioritizes the Benzoxazinone Cascade Protocol , an industrial standard that ensures high regioselectivity and yield by bypassing the kinetically sluggish aminolysis of a sterically hindered ester.

Strategic Synthetic Analysis

The Steric Challenge

The starting material, Methyl 2-amino-3-bromo-5-methylbenzoate, contains a bromine atom at the C3 position.[1] This is a critical pharmacophore for biological activity (forcing the amide out of plane), but it creates significant steric hindrance around the ester carbonyl.

  • Direct Route (Path A): Coupling the aniline with a pyrazole acid chloride yields an amide-ester.[1] Subsequent reaction with methylamine requires forcing conditions (high temperature/pressure) due to the "ortho-effect" of the bromine, often leading to impurity formation.

  • Benzoxazinone Route (Path B - Recommended): This route utilizes a "telescoped" cyclization.[1] The intermediate acid is activated (typically with sulfonyl chlorides) to form a benzoxazinone ring.[3] This ring is highly electrophilic and reacts rapidly with methylamine even at low temperatures, solving the steric problem.

Pathway Visualization

SynthesisPath SM Methyl 2-amino-3-bromo- 5-methylbenzoate Hyd Hydrolysis SM->Hyd Direct Direct Amidation (Path A) SM->Direct Acid Anthranilic Acid Intermediate Hyd->Acid Benz Benzoxazinone Cyclization (Path B) Acid->Benz + Pyrazole Acid + MsCl/Pyridine Pyraz Pyrazole Acid (Coupling Partner) AmideEster Amide-Ester Intermediate Direct->AmideEster + Pyrazole-COCl Aminolysis High-Pressure Aminolysis AmideEster->Aminolysis Product Anthranilic Diamide (Target) Aminolysis->Product Low Yield/Slow Oxazinone Benzoxazinone Intermediate Benz->Oxazinone RingOpen Ring Opening (MeNH2) Oxazinone->RingOpen RingOpen->Product High Yield

Caption: Comparison of Direct Aminolysis (Path A) vs. the preferred Benzoxazinone Cascade (Path B) for sterically hindered anthranilates.

Detailed Experimental Protocols

Reagents & Materials[1][3][4][5][6][7][8][9][10][11][12]
  • Starting Material: Methyl 2-amino-3-bromo-5-methylbenzoate (Purity >98%).[1]

  • Coupling Partner: 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (Standard "Pyrazole Acid").[1][4][5][6]

  • Activator: Methanesulfonyl chloride (MsCl).

  • Base: 3-Picoline (preferred over pyridine for easier removal).[1]

  • Amine Source: Methylamine (33% wt in Ethanol or 40% aq.).

  • Solvent: Acetonitrile (MeCN) - Critical for the benzoxazinone precipitation.[1]

Protocol A: Preparation via Benzoxazinone (Recommended)

Rationale: This method converts the ester to the acid first, enabling the high-yield "one-pot" cyclization/aminolysis sequence used in industrial manufacturing of Rynaxypyr.[1]

Step 1: Hydrolysis of the Starting Ester
  • Charge a reactor with Methyl 2-amino-3-bromo-5-methylbenzoate (1.0 eq) and Methanol (5 vol).

  • Add NaOH (2.0 M aq, 2.5 eq) dropwise at 25°C.

  • Heat to 60°C for 2-4 hours. Monitor by HPLC for disappearance of ester.

  • Cool to 20°C and acidify with HCl (2.0 M) to pH 2-3. The amino acid will precipitate.

  • Filter, wash with water, and dry.

    • Checkpoint: Ensure moisture content is <0.5% before Step 2 (water kills the MsCl activator).

Step 2: The "One-Pot" Coupling & Cyclization[1]
  • Suspend the dried Amino Acid (from Step 1, 1.0 eq) and Pyrazole Acid (1.05 eq) in Acetonitrile (10 vol).

  • Add 3-Picoline (3.0 eq). The mixture may become homogeneous.

  • Cool the mixture to -5°C.

  • Activation: Add Methanesulfonyl chloride (MsCl) (1.2 eq) dropwise, maintaining internal temp <0°C.

    • Mechanism:[3][7] MsCl activates the Pyrazole Acid to a mixed anhydride. The aniline attacks this anhydride to form the amide. The excess MsCl/Base then dehydrates the amide-acid to form the Benzoxazinone ring.[1]

  • Stir at 0-5°C for 2 hours. The Benzoxazinone intermediate often precipitates as a solid.

    • Process Note: Do not isolate unless necessary for characterization.

Step 3: Ring Opening (Aminolysis)
  • To the slurry from Step 2 (held at 0-5°C), slowly add Methylamine (33% in EtOH, 3.0 eq).

    • Exotherm Warning: This reaction is exothermic. Control addition rate to keep T < 10°C.

  • Allow to warm to 20°C and stir for 1 hour.

  • Quench: Add water (10 vol) dropwise. The product will crystallize out of the MeCN/Water mixture.

  • Filter the solids. Wash with cold MeCN/Water (1:1).

  • Dry at 50°C under vacuum.

Protocol B: Direct Aminolysis (Alternative)

Rationale: Use this only if hydrolysis (Step 1 above) causes degradation or if the ester is the final desired form before amidation.

  • Coupling: React Starting Ester (1.0 eq) with Pyrazole Acid Chloride (1.1 eq) in Toluene at reflux to form the Amide-Ester.

  • Aminolysis: Transfer Amide-Ester to a pressure vessel. Add Methylamine (10 eq, in Methanol).

  • Conditions: Heat to 80-100°C @ 50 psi for 12-24 hours.

    • Risk: High risk of side reactions (de-bromination or pyrazole ring cleavage) due to prolonged heating.

Critical Process Parameters (CPPs) & Data

Yield Comparison
ParameterBenzoxazinone Route (Protocol A)Direct Ester Route (Protocol B)
Overall Yield 85 - 92% 60 - 70%
Purity (HPLC) >98.5%~90-95% (requires column)
Reaction Time 4-6 hours (Total)24+ hours
Purification Crystallization (Filtration)Chromatography often needed
Atom Economy HighLow (Excess MeNH2 required)
Mechanism of Benzoxazinone Formation

Understanding this mechanism is vital for troubleshooting. If moisture is present, MsCl hydrolyzes, and the cyclization fails, leaving the open-chain amide-acid which does not react cleanly with methylamine.

Mechanism Step1 Pyrazole Acid + MsCl/Base -> Mixed Anhydride Step2 Aniline Attack -> Amide Bond Formation Step1->Step2 Step3 N-H Deprotonation + O-Mesylation (Second eq. of MsCl) Step2->Step3 Step4 Intramolecular Cyclization -> Benzoxazinone + MsOH Step3->Step4 Final Anthranilic Diamide Step4->Final + MeNH2 (Nucleophilic Attack)

Caption: Mechanistic flow of the MsCl-mediated cascade. Dry conditions are essential to prevent hydrolysis of the Mixed Anhydride.

Quality Control & Troubleshooting

HPLC Analysis[6][8][9]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient 10% B to 90% B over 20 min.

  • Detection: UV @ 254 nm.

  • Key Retention Times (Relative):

    • Methylamine: Void volume.

    • Amino Acid Intermediate: ~0.4.

    • Target Diamide: 1.0 (Reference).

    • Benzoxazinone: ~1.2 (Non-polar).

    • Bis-amide dimer (Impurity): ~1.5.[1]

Common Issues
  • Incomplete Cyclization:

    • Symptom:[3] HPLC shows a peak corresponding to the amide-acid (pre-cyclization) after methylamine addition.[1]

    • Cause: Insufficient MsCl or wet solvent.

    • Fix: Ensure MeCN is Karl-Fischer <0.05% water.[1] Increase MsCl to 1.4 eq.

  • Low Yield in Ring Opening:

    • Symptom:[3] Benzoxazinone remains unreacted.

    • Cause: Methylamine gas escaped or solution is old.

    • Fix: Use fresh 33% MeNH2 in EtOH; ensure reactor is sealed.

References

  • Lahm, G. P., et al. (2005).[8] "Insecticidal anthranilic diamides: A new class of potent ryanodine receptor activators."[9][8][10][11] Bioorganic & Medicinal Chemistry Letters, 15(22), 4898-4906.[8] Link

  • Lahm, G. P., et al. (2007).[9][10][11][12] "Rynaxypyr: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator."[9][10][11] Bioorganic & Medicinal Chemistry Letters, 17(22), 6274-6279.[10] Link

  • Xu, Y., et al. (2021). "Process for the preparation of Chlorantraniliprole." World Intellectual Property Organization, WO/2021/033172. Link

  • Clark, D. A., et al. (2008).[9][12] "Synthesis of insecticidal fluorinated anthranilic diamides." Bioorganic & Medicinal Chemistry, 16(6), 3163-3170.[9][12] Link

  • BenchChem Protocols. (2025). "The Synthetic Pathway of Chlorantraniliprole: A Technical Guide." Link

Sources

Technical Notes & Optimization

Troubleshooting

minimizing debromination side reactions in anthranilate derivatives

Topic: Minimizing Debromination in Anthranilate Derivatives Ticket ID: #DEBR-001-ANTH Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Debromination in Anthranilate Derivatives

Ticket ID: #DEBR-001-ANTH Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary & Diagnostic

User Query: "I am observing a significant impurity (M-78 or M-80 mass shift) during the cross-coupling of my bromo-anthranilamide intermediate. How do I stop this?"

The Technical Reality: In the synthesis of anthranilate derivatives (common scaffolds in agrochemicals like Chlorantraniliprole or benzodiazepine pharmaceuticals), Hydrodehalogenation (Debromination) is the most persistent parasitic reaction.

This is not random decomposition.[1][2][3][4][5][6] It is a catalytically driven process where your Palladium catalyst, intended to form a C-C or C-N bond, inadvertently activates a hydride source (often your solvent or base) and reduces the Aryl-Bromine bond to an Aryl-Hydrogen bond.

Diagnostic Checklist: Is it Debromination?

Before altering your protocol, confirm the impurity profile using this reference table:

ObservationLikely IssueMass Spec Signature
Product Mass - 78/80 Da Hydrodehalogenation (Target of this guide)Loss of

or

, replaced by

(+1). Isotope pattern collapses to single peak.
Product Mass - B(OR)₂ + 1 ProtodeboronationLoss of Boronate ester from coupling partner. (Often confused with debromination).
Product Mass + 1 HydrolysisOnly if coupling via acid chloride/anhydride; conversion to acid.
The Mechanism of Failure

To fix the problem, you must understand the "Hydride Hijack." In anthranilate systems, the free amine (or amide) at the ortho position often coordinates to the Palladium, creating a crowded metal center that slows down the desired Transmetalation step. This delay gives the Palladium time to find a hydride source.

The "Hydride Hijack" Pathway:

  • Oxidative Addition: Pd(0) inserts into the Ar-Br bond as normal.

  • The Error: Instead of finding the Boronic Acid, the Pd(II) species reacts with an alcohol solvent (e.g., Isopropanol, Ethanol) or a formate impurity.

  • 
    -Hydride Elimination:  The coordinated alcohol undergoes elimination, generating a Pd-H  (Palladium Hydride) species.
    
  • Reductive Elimination: The Ar-Pd-H species collapses, releasing Ar-H (Debrominated product) and regenerating Pd(0).[5]

Visualization: Competing Catalytic Cycles

The following diagram maps the divergence between the desired Suzuki cycle and the parasitic Dehalogenation cycle.

DebrominationMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetalation (+ Ar'-B(OH)2) OxAdd->TransMet Fast w/ Bulky Ligands HydrideSource Hydride Source Attack (Alcohol/Formate) OxAdd->HydrideSource Slow Transmetalation + Protic Solvent RedElim_Good Reductive Elimination TransMet->RedElim_Good RedElim_Good->Pd0 Product Desired Product (Ar-Ar') RedElim_Good->Product PdH_Species Pd-H Species Formation (via β-Hydride Elimination) HydrideSource->PdH_Species RedElim_Bad Reductive Elimination PdH_Species->RedElim_Bad RedElim_Bad->Pd0 Regenerates Catalyst SideProduct Debrominated Impurity (Ar-H) RedElim_Bad->SideProduct

Caption: The "Hydride Hijack" mechanism. Debromination occurs when Transmetalation is slower than Hydride capture from solvents.

Troubleshooting & Optimization Guide

This section addresses specific variables you can control to bias the reaction toward the Blue path (Product) and away from the Red path (Debromination).

Q1: Which solvent system should I use?

Recommendation: Abandon primary and secondary alcohols. Alcohols are the #1 source of hydrides via


-hydride elimination.
  • Avoid: Ethanol, Isopropanol, Methanol (unless strictly necessary for solubility).

  • Switch To: Aprotic polar solvents.

    • Standard: 1,4-Dioxane or Toluene.[1]

    • Green Alternative: Ethyl Acetate (if temperature permits) or CPME (Cyclopentyl methyl ether).

    • If water is needed for base solubility:[5] Use a biphasic system (Toluene/Water) rather than a miscible alcohol/water blend.

Q2: Does the choice of base matter?

Recommendation: Switch from Alkoxides to Phosphates/Carbonates. Strong bases like NaOEt or KOtBu can directly reduce Pd(II) or oxidize alcohols to aldehydes, generating hydrides.

  • Preferred:

    
     (Tripotassium phosphate) or 
    
    
    
    . These provide the necessary activation for the boronic acid without acting as strong reducing agents.
Q3: What ligands prevent this?

Recommendation: Use bulky, electron-rich Buchwald Ligands. Ligands like XPhos or SPhos are critical for ortho-substituted substrates like anthranilates.

  • Why? They facilitate extremely rapid Reductive Elimination. By speeding up the final step of the desired cycle, the catalyst spends less time in the vulnerable Pd(II) state where debromination happens.

  • Evidence: Studies on ortho-bromoanilines show that SPhos/Pd(OAc)2 systems can suppress dehalogenation to <1% where PPh3 systems fail [1].

Gold Standard Protocol: Coupling of Bromo-Anthranilates

This protocol is designed specifically for unprotected ortho-amino halides , maximizing chemoselectivity.

Target: Suzuki Coupling of a 2-amino-5-bromo-benzoate (or amide) without losing the bromine or the amine.

Reagents:
  • Substrate: Bromo-anthranilate derivative (1.0 equiv)

  • Boronic Partner: Aryl/Heteroaryl boronic ester (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[7][8][9]·DCM (3-5 mol%) OR XPhos Pd G2 (2 mol%)

  • Base:

    
     (2.0 equiv, anhydrous or 3M aq. solution)
    
  • Solvent: 1,4-Dioxane (degassed)

  • Additive: Potassium Bromide (KBr) - Optional (0.5 equiv)

Step-by-Step Methodology:
  • The Halide Effect (Crucial Step): If you struggle with debromination, add 0.5 equiv of KBr to the reaction mixture.

    • Mechanism:[1][2][4][5][10][11] The excess bromide ions shift the equilibrium of the oxidative addition step and saturate the coordination sphere, making it harder for hydrides to coordinate [2].

  • Degassing: Oxygen promotes homocoupling and catalyst decomposition, which slows the main cycle and encourages side reactions. Spurge solvent with Argon for 15 mins.

  • Temperature Ramp: Do not shoot straight to reflux.

    • Start at 60°C . Many anthranilate couplings work at mild temperatures due to the directing effect of the amine.

    • Only increase to 80-100°C if conversion stalls after 2 hours.

  • Workup:

    • Cool to RT. Filter through Celite.

    • Scavenging: Anthranilates bind Pd residues tightly. Wash the organic phase with an aqueous solution of N-Acetylcysteine or use a thiourea scavenger resin to prevent Pd carryover (which can cause degradation during drying).

Interactive Troubleshooting Tree

Use this logic flow to solve persistent issues.

TroubleshootingTree Start Issue: >5% Debromination Observed CheckSolvent Check Solvent System: Is it an Alcohol? Start->CheckSolvent SwitchSolvent Switch to Dioxane or Toluene CheckSolvent->SwitchSolvent Yes CheckBase Check Base: Is it NaOEt/NaOMe? CheckSolvent->CheckBase No SwitchBase Switch to K3PO4 or K2CO3 CheckBase->SwitchBase Yes CheckLigand Check Ligand: Is it PPh3? CheckBase->CheckLigand No SwitchLigand Switch to XPhos or SPhos CheckLigand->SwitchLigand Yes AddKBr Add 0.5 eq KBr (Halide Effect) CheckLigand->AddKBr No (Ligand is already good)

Caption: Decision matrix for eliminating hydrodehalogenation in cross-coupling.

References
  • RSC Advances (2014) . Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. Demonstrates the efficacy of SPhos/K3PO4 systems for this specific scaffold.

  • BenchChem Technical Support . Troubleshooting Dehalogenation in Suzuki Coupling. Details the mechanism of hydride formation from alcohols and the "Halide Effect" using KBr.

  • Journal of Organic Chemistry (2010) . Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. Provides the mechanistic proof of alcohols acting as reducing agents for Pd-Ar species.[7][8]

  • Yoneda Labs . Suzuki-Miyaura Cross-Coupling: Practical Guide. Comprehensive review of side reactions including protodeboronation vs dehalogenation.

Sources

Optimization

Technical Support Center: Purification of Methyl 2-amino-3-bromo-5-methylbenzoate

Case ID: PUR-MABMB-003 Status: Active Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-MABMB-003 Status: Active Assigned Specialist: Dr. A. Vance, Senior Application Scientist Last Updated: February 15, 2026

Executive Summary & Compound Profile

User Context: You are synthesizing or purifying Methyl 2-amino-3-bromo-5-methylbenzoate (CAS: 1000342-11-9), a critical intermediate often used in the synthesis of EZH2 inhibitors like Tazemetostat.

The Challenge: This molecule presents a specific purification paradox. The amino group is deactivated by the electron-withdrawing ester and bromine, making it a very weak base (pKa ~2.2), rendering standard acid-base extractions inefficient. Furthermore, the reaction often yields a "sticky" crude solid due to the presence of unreacted starting material and di-brominated byproducts.

Compound Dashboard
PropertySpecificationNotes
Target Structure Methyl 2-amino-3-bromo-5-methylbenzoateSubstituents: 2-NH₂, 3-Br, 5-CH₃
Molecular Weight 244.09 g/mol
Appearance Off-white to pale yellow solidCrude is often orange/brown oil that solidifies slowly.
Solubility Soluble in EtOAc, DCM, MeOH.Low solubility in Water, Hexanes.[1]
Key Impurities 1. Methyl 2-amino-5-methylbenzoate (SM)2. Di-bromo species (Over-bromination)3. Succinimide (if NBS used)SM is the hardest to remove via recrystallization due to structural similarity.

Impurity Diagnostics (The "Why")

Before attempting purification, you must identify which impurity is compromising your yield. The bromination of methyl 2-amino-5-methylbenzoate is highly regioselective but stoichiometry-sensitive.

Reaction Pathway & Impurity Logic

The following diagram illustrates the origin of the most common impurities based on the electrophilic aromatic substitution mechanism.

G Start Starting Material (Methyl 2-amino-5-methylbenzoate) Target TARGET PRODUCT (3-Bromo derivative) Start->Target 1.0 eq NBS (Ortho-substitution) Imp_SM Impurity A: Unreacted Starting Material Start->Imp_SM < 0.95 eq NBS (Incomplete Conv.) NBS Reagent: NBS (Controlled Stoichiometry) Imp_Succ Impurity C: Succinimide (Byproduct) NBS->Imp_Succ Post-Reaction Imp_Di Impurity B: Di-bromo Species (Over-reaction) Target->Imp_Di Excess NBS (> 1.05 eq)

Figure 1: Reaction pathway showing the critical balance of stoichiometry. Under-reaction leaves difficult-to-separate starting material; over-reaction creates heavy di-bromo impurities.

Critical Workup Protocols (The "How")

Do not proceed to recrystallization until you have performed a bulk cleanup. The presence of succinimide (from NBS) or inorganic salts will disrupt crystal formation, leading to "oiling out."

Protocol A: The "Quench & Wash" (Mandatory Pre-treatment)

Objective: Remove succinimide and inorganic salts. Applicability: All crude reaction mixtures using NBS/DMF or NBS/Acetonitrile.

  • Concentration: If the reaction solvent is Acetonitrile (ACN), remove at least 80% of it via rotary evaporation. If DMF, pour directly into water.

  • Quench: Pour the residue into ice-cold water (5x volume relative to substrate).

  • Agitation: Stir vigorously for 20–30 minutes.

    • Observation: The product should precipitate as a solid. If it forms a sticky gum, see Troubleshooting Q2 .

  • Filtration: Filter the solid and wash the cake with copious water to remove water-soluble succinimide.

  • Drying: Dry the solid under vacuum at 45°C before attempting recrystallization.

Purification Workflows

Choose the protocol that matches your impurity profile (determined by TLC/HPLC).

Decision Matrix
Impurity ProfileRecommended MethodSolvent System
High Purity (>90%) Protocol B (Slurry Wash)Isopropyl Alcohol (IPA)
Contains Starting Material Protocol C (Recrystallization)MeOH / Water or EtOH / Water
Complex Mixture / Oil Protocol D (Column Chromatography)Hexanes / EtOAc
Protocol B: The IPA Slurry (High Throughput)

Best for removing trace colored impurities and slight surface contaminants. Cited in Tazemetostat intermediate scale-up processes.

  • Take the dried crude solid from Protocol A.

  • Suspend in Isopropyl Alcohol (IPA) (approx. 3–5 volumes).

  • Heat to 50°C for 30 minutes with stirring.

  • Cool slowly to room temperature (20–25°C).

  • Stir for an additional 1 hour.

  • Filter and wash with cold IPA.

    • Mechanism:[2] The target bromide is less soluble in cold IPA than the impurities, allowing purification without full dissolution (which risks yield loss).

Protocol C: Recrystallization (Definitive Purification)

Best for removing unreacted starting material.

  • Dissolve crude solid in Methanol (MeOH) at reflux (approx. 60°C). Use the minimum amount required to dissolve.[3]

  • Optional: Add activated charcoal (5 wt%), stir for 10 mins, and filter hot through Celite to remove color.

  • Slowly add Water dropwise to the hot solution until a persistent turbidity (cloudiness) is observed.

  • Add a few drops of MeOH to clear the solution.

  • Allow to cool to room temperature undisturbed.

  • Cool further to 0–4°C in an ice bath.

  • Filter the crystals.[4]

Troubleshooting & FAQs

Q1: Why can't I just use an acid wash (1M HCl) to remove the starting material?

A: Unlike simple anilines, this molecule is a benzoate ester with an electron-withdrawing bromine.

  • Low Basicity: The pKa is predicted to be ~2.[5]2. It will not protonate efficiently in weak acid, meaning it won't move into the aqueous layer.

  • Hydrolysis Risk: Using strong acid (or heating with acid) risks hydrolyzing the methyl ester to the carboxylic acid (2-amino-3-bromo-5-methylbenzoic acid), destroying your product. Stick to neutral purification methods.

Q2: My crude product is an "oil" or "gum" and won't solidify in water. What now?

A: This is common if residual DMF or high levels of impurities are present.

  • The Fix: Decant the water. Dissolve the gum in Ethyl Acetate (EtOAc).[3] Wash the organic layer with Brine (3x) to pull out residual DMF. Dry over Na₂SO₄, filter, and evaporate.

  • Trituration: Add Hexanes or Heptane to the resulting oil and scratch the flask walls with a glass rod to induce crystallization.

Q3: I still see a spot for "Starting Material" on TLC after recrystallization.

A: The starting material (Methyl 2-amino-5-methylbenzoate) and the product are structurally very similar, making them prone to co-crystallization.

  • The Fix: You likely stopped the bromination reaction too early. If the impurity is >5%, Column Chromatography is more effective than repeated recrystallization.

  • Eluent: 0%

    
     10% EtOAc in Hexanes. The bromo-group increases lipophilicity slightly, usually causing the product to run faster (higher Rf) than the starting material.
    

Q4: Can I use Ethanol instead of Methanol?

A: Yes, Ethanol (EtOH) is a safer, greener alternative. However, the solubility of the bromo-ester is slightly lower in EtOH, so you will need larger solvent volumes. The MeOH/Water system generally yields sharper crystals for this specific class of benzoates.

References

  • Synthesis of Tazemetostat Intermediates: Process for Preparation of Alkyl 3-Amino-5-Bromo-2-Methyl Benzoate. Patent IN201821013289. (Describes the IPA slurry method and NBS bromination conditions).

  • Bromination Regioselectivity: Mitchell, R. H., et al. N-Bromosuccinimide-DMF: A Selective Monobrominating Reagent for Aromatic Compounds. J. Org.[1] Chem. (General reference for NBS/DMF specificity).

  • General Purification of Anthranilates: Purification of methyl anthranilate derivatives. ResearchGate Discussions & Protocols.

  • Compound Data: PubChem CID 2763413 (Methyl 2-amino-5-bromo-3-methylbenzoate - Note: Isomeric reference for physical properties).[6]

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for Methyl 2-amino-3-bromo-5-methylbenzoate and NBS before handling.

Sources

Troubleshooting

Technical Guide: Overcoming Steric Hindrance in 3-Bromo-5-Methylbenzoate Substitution

Executive Summary & Molecule Analysis Welcome to the Halo-Benzoate Functionalization Help Center. You are likely here because standard protocols (e.g., generic Suzuki or ester hydrolysis conditions) have failed to delive...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

Welcome to the Halo-Benzoate Functionalization Help Center. You are likely here because standard protocols (e.g., generic Suzuki or ester hydrolysis conditions) have failed to deliver expected yields on your 3-bromo-5-methylbenzoate scaffold.

While this molecule appears to be a simple meta-substituted aryl halide, it presents a deceptive "steric trap" during drug development. The 1,3,5-substitution pattern creates a rigid steric environment that complicates functionalization, particularly when coupling with bulky pharmacophores or attempting regioselective substitutions on the ring.

The Steric Landscape

Before troubleshooting, visualize the steric zones of your substrate:

  • Zone A (C3 - Bromine): Nominally accessible, but prone to catalyst deactivation if the incoming nucleophile (e.g., ortho-substituted boronic acid) clashes with the C2/C4 protons during the reductive elimination step.[1]

  • Zone B (C1 - Ester): The carbonyl carbon is flanked by the aromatic ring protons.[1] If you are attempting to form a hindered amide or hydrolyze a bulky ester analog (e.g., t-butyl), the "cone angle" of the attack is restricted.

  • Zone C (C2, C4, C6 - Ring Protons): These positions are sterically buttressed .[1] C2 is wedged between the Ester and Bromine; C4 between Bromine and Methyl. Electrophilic Aromatic Substitution (EAS) or C-H activation here requires specialized "small-footprint" catalysts.[1]

StericMap Substrate 3-Bromo-5-Methylbenzoate Core Structure ZoneA Zone A (C3-Br) Cross-Coupling Site Challenge: Bulky Partner Clash Substrate->ZoneA Pd/Ni Catalysis ZoneB Zone B (C1-COOR) Acyl Substitution Site Challenge: Tetrahedral Intermediate Collapse Substrate->ZoneB Hydrolysis/Amidation ZoneC Zone C (C2/C4/C6) C-H Activation Site Challenge: Severe Buttressing Substrate->ZoneC Ir/Ru Catalysis

Caption: Fig 1. Steric zoning of 3-bromo-5-methylbenzoate. Red indicates high sensitivity to ligand bulk; Blue indicates severe physical blocking.

Troubleshooting Guide: Cross-Coupling (Zone A)

Issue: Low yield (<30%) or stalled conversion during Suzuki-Miyaura or Buchwald-Hartwig coupling at the C3-Bromine position.

Diagnosis: Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ possess large "bite angles" or insufficient electron density to facilitate Oxidative Addition on this moderately deactivated ring (due to the ester).[1] Furthermore, if your coupling partner is bulky (e.g., an ortho-substituted phenyl ring), the Reductive Elimination step is sterically retarded, leading to beta-hydride elimination or protodehalogenation side products.

Protocol: The "Bulky-Partner" Suzuki Coupling

Use this protocol when coupling 3-bromo-5-methylbenzoate with sterically demanding boronic acids.[1]

Reagents:

  • Catalyst Precursor: Pd₂(dba)₃ (1-2 mol%)[1]

  • Ligand: SPhos or XPhos (Buchwald Dialkylbiaryl Phosphines).[1] Why? These ligands create a protective steric pocket that accelerates reductive elimination for hindered systems.

  • Base: K₃PO₄ (3.0 equiv) - Anhydrous is preferred for sensitive esters.[1]

  • Solvent: Toluene:Water (10:[1]1) or 1,4-Dioxane (dry).[1]

Step-by-Step:

  • Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ and SPhos (1:2 ratio) in the solvent and stir for 5 mins at RT. The solution should turn from dark purple to orange/brown.

  • Addition: Add 3-bromo-5-methylbenzoate (1.0 equiv), Boronic Acid (1.5 equiv), and K₃PO₄.

  • Degassing: Sparge with Argon for 10 minutes. Oxygen is the enemy of active Pd(0) species.[1]

  • Reaction: Heat to 100°C for 12-18 hours.

    • Tip: If the ester hydrolyzes, switch base to K₂CO₃ and use anhydrous Dioxane.

Data: Ligand Performance Comparison

Ligand SystemYield (Bulky Partner)Yield (Simple Ph-B(OH)2)Notes
Pd(PPh₃)₄ 15%88%Fails with steric bulk.[1]
Pd(dppf)Cl₂ 40%92%Good generalist, struggles with ortho-subs.[1]
Pd-SPhos 94% >98%Recommended. Excellent for hindered couplings.[1]
Pd-PEPPSI-IPr 85%95%Good alternative (NHC ligand).[1]

Troubleshooting Guide: Ester Manipulation (Zone B)

Issue: Inability to hydrolyze the methyl ester to the acid without affecting sensitive groups, or failure to form amides with bulky amines.

Diagnosis: The 3-Br and 5-Me groups exert a "picket fence" effect.[1] While not directly adjacent, they increase the rotational energy barrier, making the tetrahedral intermediate in nucleophilic acyl substitution less stable.

Protocol: "Anhydrous" Hydrolysis (TMSOK Method)

Use this when standard LiOH/NaOH hydrolysis is too slow or causes side reactions.[1]

Mechanism: Potassium trimethylsilanolate (TMSOK) acts as a soluble, anhydrous source of hydroxide (KO⁻) that attacks the ester in non-polar solvents, avoiding the solvation shell issues of aqueous bases.

Step-by-Step:

  • Dissolve 3-bromo-5-methylbenzoate in dry THF (0.2 M).

  • Add TMSOK (2.0 equiv) in one portion.[1]

  • Stir at Room Temperature (or 40°C if stubborn).

  • Monitor by TLC.[1][2] The potassium salt of the acid will precipitate.

  • Workup: Dilute with Et₂O, wash with 1M HCl (carefully) to protonate the acid, and extract.

Troubleshooting Guide: Regioselective Ring Functionalization (Zone C)

Issue: Attempting to introduce a group at C2, C4, or C6 results in mixtures or no reaction.

Diagnosis: You are fighting "The Buttressing Effect."

  • C2: Blocked by Ester and Bromine.[1][3]

  • C4: Blocked by Bromine and Methyl.[1][3]

  • C6: Blocked by Methyl and Ester.[1]

  • Result: Electrophilic Aromatic Substitution (EAS) is extremely difficult and non-selective.[1]

Solution: Iridium-Catalyzed C-H Borylation

Instead of EAS, use steric control to your advantage. Ir-catalyzed borylation is governed purely by sterics, not electronics. It will target the least hindered C-H bond.

  • Prediction: The C4 position (between Br and Me) and C2 (between Ester and Br) are too crowded.[1]

  • Target: The reaction will likely fail or require forcing conditions.

  • Alternative: If you need to functionalize these positions, you must use Directed Ortho Metalation (DoM) .[1]

Protocol: DoM targeting C2 (Ortho to Ester)

  • Reagent: TMPMgCl·LiCl (Knochel-Hauser Base).[1] Why? Standard BuLi will attack the ester or do Lithium-Halogen exchange at the Br.

  • Conditions: -78°C in THF.

  • Quench: Add electrophile (e.g., I₂, DMF).

  • Note: The TMP base is bulky and will kinetically select the most accessible proton (likely C6, ortho to the ester but away from the Br).

Decision Logic for Ligand Selection

Use this flowchart to select the correct catalytic system for your substitution.

LigandSelect Start Start: Reaction Type? Type Cross-Coupling (C3) or Ring Funct. (C-H)? Start->Type Coupling Coupling Partner Sterics? Type->Coupling C3-Br Sub Ring Target Position? Type->Ring C-H Funct. Simple Simple (e.g., Phenyl) Coupling->Simple Bulky Bulky (e.g., 2,6-dimethylphenyl) Coupling->Bulky Res1 Use Pd(dppf)Cl2 Standard Protocol Simple->Res1 Res2 Use Pd-SPhos or Pd-XPhos (Buchwald G3) Bulky->Res2 Pos2 Position 2 (Ortho to Ester) Ring->Pos2 Res3 Knochel-Hauser Base (TMPMgCl·LiCl) Pos2->Res3

Caption: Fig 2. Decision matrix for overcoming steric barriers in 3-bromo-5-methylbenzoate functionalization.

Frequently Asked Questions (FAQs)

Q: I am seeing significant protodebromination (loss of Br) during my Suzuki coupling. Why? A: This is a symptom of a difficult reductive elimination. The Pd(II) intermediate waits too long for the bulky partner to arrive, and instead undergoes beta-hydride elimination or abstracts a proton from the solvent.

  • Fix: Increase catalyst loading to 5 mol%, reduce water content (use anhydrous dioxane/K₃PO₄), and switch to XPhos , which is specifically designed to prevent this pathway [1].

Q: Can I use standard n-BuLi to lithiate the ring? A: No. n-BuLi is a strong nucleophile and will attack the ester (Zone B) to form a ketone/alcohol mixture.[1] It will also perform Lithium-Halogen exchange at the C3-Br position immediately. Use TMPMgCl[1]·LiCl (Knochel Base) for deprotonation, or iPrMgCl if you specifically want to exchange the Bromine for a Grignard reagent [2].

Q: Why is my ester hydrolysis stalling at 50% conversion? A: The product (benzoate anion) might be forming stable aggregates or inhibiting the reaction surface if heterogeneous.[1] Switch to the TMSOK protocol (homogenous, organic soluble) described in Section 3.

References

  • PubChem Compound Summary. "3-Bromo-5-methylbenzoic acid."[1] National Center for Biotechnology Information.[1] Available at: [Link].[1]

  • Organic Chemistry Portal. "Suzuki Coupling - Steric Hindrance." Available at: [Link].[1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Spectrum Interpretation of Methyl 2-amino-3-bromo-5-methylbenzoate

Executive Summary Methyl 2-amino-3-bromo-5-methylbenzoate is a critical intermediate in the synthesis of anthranilic acid derivatives, often utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs) a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-amino-3-bromo-5-methylbenzoate is a critical intermediate in the synthesis of anthranilic acid derivatives, often utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals.[1]

This guide provides a technical breakdown of its 1H NMR profile, focusing on the specific spectroscopic signatures that distinguish it from its starting material (Methyl 2-amino-5-methylbenzoate ) and its potential regioisomer (Methyl 2-amino-5-bromo-3-methylbenzoate ).

Key Identification Metric: The definitive confirmation of this structure relies on the disappearance of the ortho-coupled H3 proton signal and the emergence of a distinct meta-coupled aromatic system (


 Hz).

Structural Analysis & Predicted Chemical Shifts

The molecule consists of a tetrasubstituted benzene ring.[2] The substitution pattern (1-Ester, 2-Amino, 3-Bromo, 5-Methyl) leaves only two aromatic protons: H4 and H6 .

Assignment Table (CDCl₃ vs. DMSO-d₆)[2][3]
Proton LabelChemical Shift (δ, ppm) [CDCl₃]Chemical Shift (δ, ppm) [DMSO-d₆]MultiplicityCoupling Constant (

)
Structural Justification
Ester -OCH₃ 3.85 – 3.903.80 – 3.85Singlet (s)-Meth group attached to electron-withdrawing carbonyl.[1]
Ar-CH₃ (C5) 2.20 – 2.252.15 – 2.20Singlet (s)-Methyl group on aromatic ring (shielded relative to ester).
-NH₂ 5.80 – 6.50 (Broad)6.80 – 7.20 (Sharp)Broad s / s-Exchangeable protons.[2] Shift downfield in DMSO due to H-bonding.
Ar-H4 7.45 – 7.557.50 – 7.60Doublet (d)

Hz
Meta to H6.[2] Ortho to Br (deshielding) and Methyl.[2]
Ar-H6 7.65 – 7.757.60 – 7.70Doublet (d)

Hz
Meta to H4.[2] Ortho to Carbonyl (strong deshielding).[2]

Note: The chemical shifts provided are high-confidence estimates based on substituent additivity rules and analogous anthranilate derivatives.

Comparative Analysis: Performance & Validation

Comparison A: Product vs. Precursor (Reaction Monitoring)

The most common synthesis route involves the bromination of Methyl 2-amino-5-methylbenzoate .[1]

  • Precursor Profile: The starting material possesses a proton at C3.[2] In the NMR spectrum, H3 appears as a doublet (

    
     Hz) due to ortho-coupling with H4.[2]
    
  • Product Profile (Target): Electrophilic aromatic substitution replaces H3 with Bromine.[2]

  • The "Pass/Fail" Signal:

    • Success: Complete disappearance of the H3 doublet at ~6.6 ppm.[2]

    • Success: Collapse of the H4 signal from a doublet of doublets (dd) to a simple doublet (d) with a small coupling constant (meta-coupling only).

Comparison B: Regioisomer Discrimination

In bromination reactions, the directing groups (-NH₂ vs -CH₃) can theoretically lead to isomers.[1][2]

  • Target (3-Bromo-5-Methyl): Br is ortho to the Amino group.

  • Alternative (5-Bromo-3-Methyl): Br is para to the Amino group (if starting from a different precursor or rearrangement occurs).

Distinction Logic: The -NH₂ group is a strong electron donor and shields the ortho position.

  • In the Target , the C3 position is substituted with Br.[2] The shielding effect on H3 is irrelevant because H3 is gone.[2]

  • In the Alternative , H3 remains (ortho to NH₂).[2] This proton would appear significantly upfield (~6.5 ppm).[2] If you see an aromatic signal < 7.0 ppm, you likely have the wrong isomer.

Comparison C: Solvent Selection (CDCl₃ vs. DMSO-d₆)
  • Chloroform-d (CDCl₃):

    • Pros: Sharp resolution of aromatic couplings.[2]

    • Cons: The -NH₂ signal is often broad and its integration may be lower than 2H due to exchange or quadrupole broadening.[2]

  • DMSO-d₆:

    • Pros: Forms strong Hydrogen bonds with the -NH₂, sharpening the peak and shifting it downfield (clear separation from aromatics).

    • Cons: High viscosity can broaden fine meta-couplings (

      
       Hz) if the sample is not shimmed perfectly.
      

Experimental Protocols

Sample Preparation (Self-Validating System)

To ensure the meta-coupling (


 Hz) is resolved, the sample preparation must be precise.[1]
  • Massing: Weigh 10–15 mg of the solid product. (Overloading >20mg causes viscosity broadening; Underloading <5mg reduces S/N ratio).[2]

  • Solvent Addition: Add 0.6 mL of CDCl₃ (containing 0.03% TMS).

  • Filtration (Critical): If the solution is cloudy (common with bromide salts), filter through a small plug of glass wool into the NMR tube.[2] Suspended particles ruin field homogeneity.[2]

  • Shimming: Manually adjust Z1 and Z2 shims until the TMS peak is sharp and symmetrical.

Acquisition Parameters[2]
  • Pulse Angle: 30° (allows faster relaxation).[2]

  • Relaxation Delay (D1): Set to 2.0 seconds (essential for accurate integration of the aromatic protons vs. methyl protons).

  • Scans (NS): 16 or 32 scans are sufficient.[2]

Visualizations

Diagram 1: Analytical Workflow for Product Verification

This workflow outlines the decision tree for validating the synthesis based on NMR data.

NMR_Workflow Start Crude Product Solvent Dissolve in CDCl3 Start->Solvent Acquire Acquire 1H NMR Solvent->Acquire Check_H3 Check 6.5 - 7.0 ppm Region Acquire->Check_H3 Signal_Present Doublet Present (H3 exists) Check_H3->Signal_Present Signal Found Signal_Absent Region Clear (H3 substituted) Check_H3->Signal_Absent No Signal Ortho_Coup Large Splitting (J > 8Hz) Reaction Failed Signal_Present->Ortho_Coup Check_Coupling Check 7.4 - 7.8 ppm Coupling Constants Signal_Absent->Check_Coupling Check_Coupling->Ortho_Coup Doublet of Doublets (dd) Meta_Coup Fine Splitting (J ~ 2Hz) Target Confirmed Check_Coupling->Meta_Coup Doublets (d)

Caption: Logical workflow for confirming C3-bromination via 1H NMR. The absence of the H3 signal is the primary gatekeeper for validation.

Diagram 2: Structural Coupling Logic

This diagram illustrates the specific proton interactions responsible for the observed meta-coupling.

Coupling_Logic C4 C4 Position H4 Proton H4 (7.5 ppm) C4->H4 H6 Proton H6 (7.7 ppm) H4->H6 Meta Coupling (4J) ~2 Hz C6 C6 Position C6->H6 Br Bromine (C3) (Blocker) Me Methyl (C5) (Blocker)

Caption: Visualization of the 4-bond (Meta) coupling between H4 and H6. The adjacent substituents (Br, Me) block ortho-coupling, leaving only the fine meta-splitting.

References

  • ChemicalBook. (n.d.).[2] Methyl 2-amino-5-bromobenzoate 1H NMR Spectrum. (Used for comparative analysis of the 5-bromo isomer). Retrieved from

  • Sigma-Aldrich. (n.d.).[2] 2-Amino-3-bromo-5-methylbenzoic acid Product Sheet. (Verification of the specific isomer existence). Retrieved from

  • Abraham, R. J., et al. (2006).[2][3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. (Source for solvent effect data on amino protons). Retrieved from

  • PubChem. (2025).[1][2] Methyl 2-amino-5-bromo-3-methylbenzoate Compound Summary. (Structural confirmation data). Retrieved from

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. (Source for theoretical shift additivity rules). Retrieved from

Sources

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